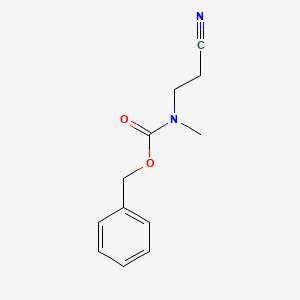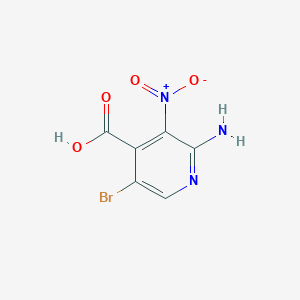
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of amino, bromo, nitro, and carboxylic acid functional groups attached to the pyridine ring. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine followed by nitration and carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid . The nitration step involves the use of nitric acid or a nitrating mixture (sulfuric acid and nitric acid) under controlled temperature conditions . Finally, the carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like chloroformic acid derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions . These interactions can modulate the activity of biological targets and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-3-nitropyridine
- 2-Amino-5-bromo-4-pyridinecarboxylic acid
Uniqueness
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (amino) groups on the pyridine ring allows for a wide range of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H4BrN3O4 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrN3O4/c7-2-1-9-5(8)4(10(13)14)3(2)6(11)12/h1H,(H2,8,9)(H,11,12) |
InChI Key |
SGYLZZPKWZBOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


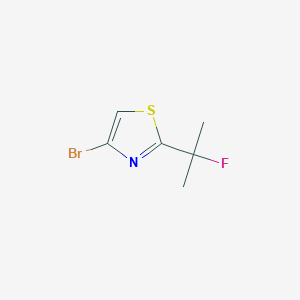
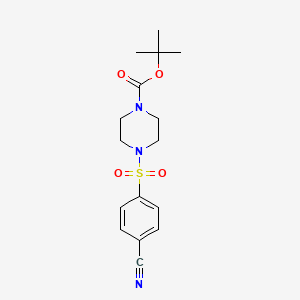
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
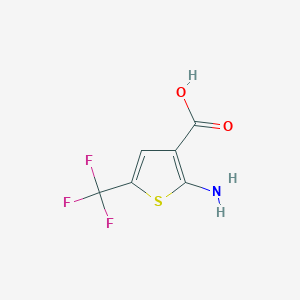
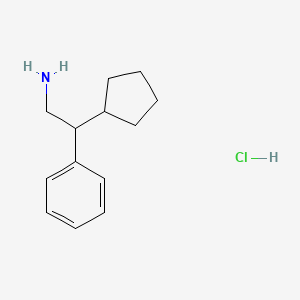

![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
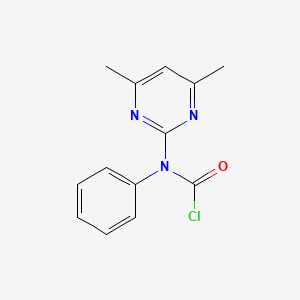
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

